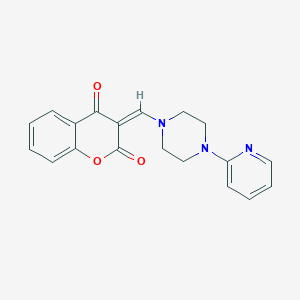

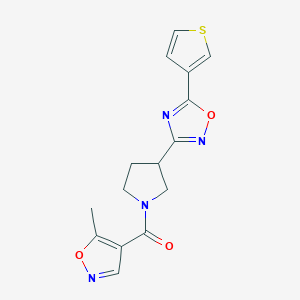

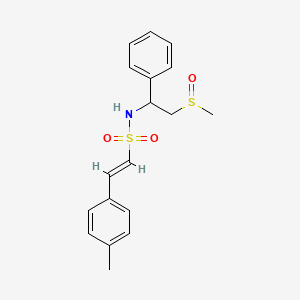

![molecular formula C15H11N3O3S2 B2366656 N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide CAS No. 942002-51-9](/img/structure/B2366656.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a heterocyclic compound, which is a part of many pharmaceuticals and useful synthetic compounds . The compound you mentioned seems to be a derivative of benzothiazole, with additional functional groups attached to it.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. These properties include molecular weight, melting point, boiling point, solubility, and stability .Aplicaciones Científicas De Investigación

- The thiazole ring structure has been associated with analgesic and anti-inflammatory properties. While direct research on this compound is scarce, similar thiazole derivatives have demonstrated these effects .

- Thiazoles have shown promise as antimicrobial and antifungal agents. Although not specifically studied for this compound, related thiazole derivatives exhibit such properties .

- Thiazoles have been investigated for neuroprotective effects. Although not studied for this compound, its structural features suggest potential neuroprotection .

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Neuroprotective Properties

Mecanismo De Acción

Target of Action

The compound N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide, also known as N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the aggregation of beta-amyloid 1–42 (Aβ42), a peptide involved in Alzheimer’s disease .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.

Result of Action

Thiazole derivatives have been found to exert various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents may influence their action in different environments.

Safety and Hazards

Direcciones Futuras

The future research on benzothiazole derivatives is likely to focus on exploring their potential applications in medicine, particularly as anti-tubercular and anti-inflammatory agents . Additionally, research may also focus on improving their synthesis methods and understanding their mechanisms of action.

Propiedades

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c1-22-11-3-2-4-12-13(11)16-15(23-12)17-14(19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBLPJROEHOFSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)